molecular formula C13H23BN2O2 B6267443 1-(2-METHYLPROPYL)-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYR+ CAS No. 2223047-52-5

1-(2-METHYLPROPYL)-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYR+

Cat. No.: B6267443
CAS No.: 2223047-52-5
M. Wt: 250.1
InChI Key:
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Description

1-(2-METHYLPROPYL)-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYR+ is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and reactivity. This compound features a pyridine ring substituted with a boronate ester, which imparts distinctive chemical properties.

Mechanism of Action

In Suzuki coupling reactions, the boronic ester acts as a nucleophile, attacking an electrophilic carbon atom on another molecule. This results in the formation of a new carbon-carbon bond .

Future Directions

The use of boronic esters in organic synthesis, particularly in cross-coupling reactions, is a well-established and active area of research. Future directions may include the development of new synthetic methods involving boronic esters, as well as their application in the synthesis of complex organic molecules .

Preparation Methods

The synthesis of 1-(2-METHYLPROPYL)-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYR+ typically involves the reaction of a pyridine derivative with a boronic acid or boronate ester. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-METHYLPROPYL)-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYR+ undergoes various chemical reactions, including:

    Oxidation: The boronate ester can be oxidized to form boronic acid derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an anticancer agent.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar compounds include other boronate esters and pyridine derivatives. Compared to these compounds, 1-(2-METHYLPROPYL)-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYR+ is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Similar compounds include:

  • Phenylboronic acid
  • 2,6-Dimethylpyridine
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.

Properties

CAS No.

2223047-52-5

Molecular Formula

C13H23BN2O2

Molecular Weight

250.1

Purity

95

Origin of Product

United States

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